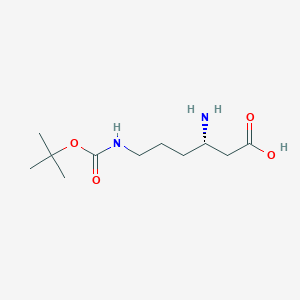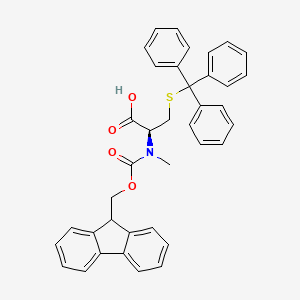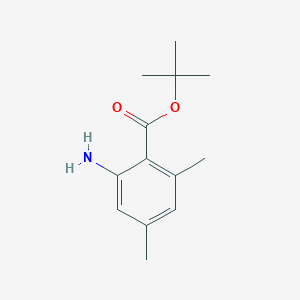![molecular formula C17H20N6O B2612612 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-69-3](/img/structure/B2612612.png)
3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . The compound has a 1H,3H,5H-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIONE structure .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis
The compound has a melting point of 67-69℃ . It has a density of 1.205±0.06 g/cm3 . The compound has an acidity coefficient (pKa) of 13.36±0.50 .Scientific Research Applications
Crystal Structure Insights
The compound's crystal structure and hydrogen bonding patterns provide foundational insights for its potential applications in scientific research. Studies have revealed complex hydrogen bonding networks within similar compounds, offering a glimpse into their structural dynamics and interactions. For instance, the analysis of a salt-type adduct related to the compound demonstrated extensive hydrogen bonding, forming intricate sheets containing multiple independent bonds, which could be relevant for understanding its potential interactions in biological systems or material sciences (Orozco et al., 2009).
Anticancer Potential
Compounds with structural similarities to 3-[(1-{6-Methyl-5H-Pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one have shown significant anticancer activities. The presence of piperidine and pyrimidine moieties, akin to the compound , enhances the anticancer efficacy, as demonstrated by their activity against various human tumor cell lines. This suggests potential research applications in designing anticancer agents with optimized structural features for improved efficacy (Singh & Paul, 2006).
Synthetic Routes and Derivatives
Exploring the synthetic routes and derivatives of such complex compounds expands their research applications. Novel synthetic methodologies enable the creation of diverse derivatives, providing a broad spectrum for scientific exploration. The synthesis of related compounds through innovative approaches, such as microwave-assisted synthesis, opens up avenues for investigating their pharmacological properties and potential therapeutic applications (Insuasty et al., 2013).
Pharmacological Properties
Investigations into the pharmacological properties of similar compounds, including their antiemetic, tranquilizing, and analgesic effects, lay the groundwork for their application in medical research and drug development. The detailed study of their pharmacological profile, including receptor interactions and biological effects, can guide the development of new therapeutic agents with improved efficacy and reduced side effects (Mattioda et al., 1975).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds provided ATP-competitive, nano-molar inhibitors with good selectivity .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines . Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis .
Safety and Hazards
Future Directions
The compound has shown excellent antidiabetic action in in vitro antidiabetic analysis . It has also shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This suggests that it could potentially be used in the development of future antidiabetic drugs and as an antitumor agent .
Properties
IUPAC Name |
3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-8-14-16(21-12)17(20-10-19-14)22-6-3-13(4-7-22)9-23-11-18-5-2-15(23)24/h2,5,8,10-11,13,21H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLKRPPXYFKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

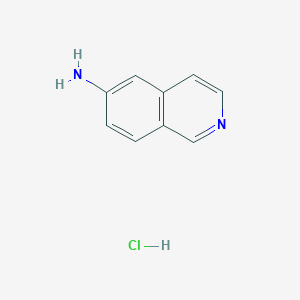
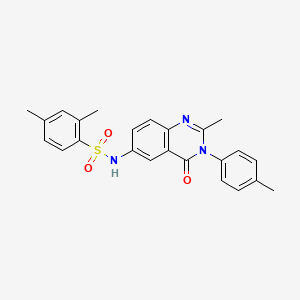
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2612535.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2612539.png)


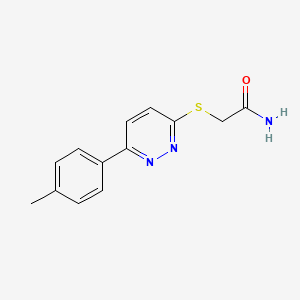
![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)

